N~1~-ethyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~1~-ethyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
Studies on compounds with structural similarities, such as those involving sulfonyl groups and specific glycinamide derivatives, contribute to understanding the crystal structures of complex molecules. For example, González-Cameno et al. (1998) detailed the crystal structures of related compounds, highlighting the impact of different alkyl ester groups on molecular geometry, which is crucial for understanding the physical and chemical properties of new compounds (A. M. González-Cameno et al., 1998).
Insecticidal Activity
Research on related sulfonamide structures has led to the development of novel insecticides, such as flubendiamide, which demonstrates the potential for molecules within this class to serve as active ingredients in pest management solutions. This highlights the broader applicability of such compounds in agricultural science and pest control (Masanori Tohnishi et al., 2005).
Organic Synthesis and Functionalization
Compounds containing sulfone groups and benzyl moieties, similar to the one , are instrumental in organic synthesis, offering routes to various functionalized materials. For instance, Lenihan and Shechter (1999) explored the synthesis and transformations of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones, showcasing the versatility of sulfones in synthesizing complex organic structures (B. D. Lenihan, H. Shechter, 1999).
Material Science and Engineering
The incorporation of specific sulfonyl and glycinamide groups into polymers, as studied by Rossi et al. (2008), illustrates the application of such chemical structures in creating well-defined copolymers for bioconjugation. This research underlines the significance of these compounds in developing new materials with potential biomedical applications (Nicholas A. A. Rossi et al., 2008).
Properties
IUPAC Name |
N-ethyl-2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-20-19(22)14-21(13-17-7-5-6-16(3)12-17)25(23,24)18-10-8-15(2)9-11-18/h5-12H,4,13-14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZQKNFJJKIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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